4-Hydroxyphenylpyruvic acid 4-Hydroxyphenylpyruvic acid 4-hydroxyphenylpyruvic acid is a 2-oxo monocarboxylic acid that is pyruvic acid in which one of the methyl hydrogens is substituted by a 4-hydroxyphenyl group. It has a role as a human metabolite. It is a member of phenols and a 2-oxo monocarboxylic acid. It is functionally related to a pyruvic acid. It is a conjugate acid of a 3-(4-hydroxyphenyl)pyruvate.
4-Hydroxyphenylpyruvic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
4-Hydroxyphenylpyruvic acid is a natural product found in Gnetum montanum, Drosophila melanogaster, and other organisms with data available.
(4-hydroxyphenyl)pyruvic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name: Vulcanchem
CAS No.: 156-39-8
VCID: VC21075449
InChI: InChI=1S/C9H8O4/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,10H,5H2,(H,12,13)
SMILES: C1=CC(=CC=C1CC(=O)C(=O)O)O
Molecular Formula: C9H8O4
Molecular Weight: 180.16 g/mol

4-Hydroxyphenylpyruvic acid

CAS No.: 156-39-8

Cat. No.: VC21075449

Molecular Formula: C9H8O4

Molecular Weight: 180.16 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxyphenylpyruvic acid - 156-39-8

Specification

Description 4-hydroxyphenylpyruvic acid is a 2-oxo monocarboxylic acid that is pyruvic acid in which one of the methyl hydrogens is substituted by a 4-hydroxyphenyl group. It has a role as a human metabolite. It is a member of phenols and a 2-oxo monocarboxylic acid. It is functionally related to a pyruvic acid. It is a conjugate acid of a 3-(4-hydroxyphenyl)pyruvate.
4-Hydroxyphenylpyruvic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
4-Hydroxyphenylpyruvic acid is a natural product found in Gnetum montanum, Drosophila melanogaster, and other organisms with data available.
(4-hydroxyphenyl)pyruvic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
CAS No. 156-39-8
Molecular Formula C9H8O4
Molecular Weight 180.16 g/mol
IUPAC Name 3-(4-hydroxyphenyl)-2-oxopropanoic acid
Standard InChI InChI=1S/C9H8O4/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,10H,5H2,(H,12,13)
Standard InChI Key KKADPXVIOXHVKN-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CC(=O)C(=O)O)O
Canonical SMILES C1=CC(=CC=C1CC(=O)C(=O)O)O
Melting Point 219 - 220 °C

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